molecular formula C29H22N2O5 B14080346 1-[3-(Benzyloxy)phenyl]-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-(Benzyloxy)phenyl]-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14080346
M. Wt: 478.5 g/mol
InChI Key: PPAFCNZEQVSJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Benzyloxy)phenyl]-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzyloxy)phenyl]-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the benzyloxyphenyl and oxazolyl groups. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired reactions occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)phenyl]-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Various substitution reactions can occur, particularly at the benzyloxy and oxazolyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or as a potential drug candidate.

    Medicine: The compound’s potential biological activity could lead to its development as a therapeutic agent for treating various diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-[3-(Benzyloxy)phenyl]-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Benzyloxy)phenyl]-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: shares similarities with other compounds that have chromeno[2,3-c]pyrrole or oxazolyl groups.

    Isoxazole derivatives: These compounds have similar structural features and may exhibit comparable chemical reactivity and biological activity.

    Benzimidazole derivatives: These compounds also share some structural similarities and are known for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H22N2O5

Molecular Weight

478.5 g/mol

IUPAC Name

7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H22N2O5/c1-17-11-12-23-22(13-17)27(32)25-26(31(29(33)28(25)35-23)24-14-18(2)36-30-24)20-9-6-10-21(15-20)34-16-19-7-4-3-5-8-19/h3-15,26H,16H2,1-2H3

InChI Key

PPAFCNZEQVSJQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.